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molecular formula C17H16N4O2 B8617832 ethyl 1-(6-methyl-3-pyridyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate

ethyl 1-(6-methyl-3-pyridyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate

Cat. No. B8617832
M. Wt: 308.33 g/mol
InChI Key: OIOWHIKPLUNZJM-UHFFFAOYSA-N
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Patent
US07622471B2

Procedure details

The general procedure of Referential Example 3-2) was repeated through use of the 5-hydrazino-2-methylpyridine (1.20 g) prepared in Referential Example 63 and the 4-(2-pyridyl)-2,4-dioxobutanoic acid ethyl ester (3.48 g) prepared in Referential Example 31, to thereby give the title compound as an oily product (0.459 g, 15%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
4-(2-pyridyl)-2,4-dioxobutanoic acid ethyl ester
Quantity
3.48 g
Type
reactant
Reaction Step Two
Yield
15%

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:4]=[CH:5][C:6]([CH3:9])=[N:7][CH:8]=1)[NH2:2].[CH2:10]([O:12][C:13](=[O:25])[C:14](=O)[CH2:15][C:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=1)=O)[CH3:11]>>[CH2:10]([O:12][C:13]([C:14]1[CH:15]=[C:16]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=2)[N:1]([C:3]2[CH:8]=[N:7][C:6]([CH3:9])=[CH:5][CH:4]=2)[N:2]=1)=[O:25])[CH3:11]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
N(N)C=1C=CC(=NC1)C
Step Two
Name
4-(2-pyridyl)-2,4-dioxobutanoic acid ethyl ester
Quantity
3.48 g
Type
reactant
Smiles
C(C)OC(C(CC(=O)C1=NC=CC=C1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in Referential Example 63

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NN(C(=C1)C1=NC=CC=C1)C=1C=NC(=CC1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.459 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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